molecular formula C9H10S2 B14439295 3,4-Dihydro-2H-1,5-benzodithiepine CAS No. 78269-38-2

3,4-Dihydro-2H-1,5-benzodithiepine

Cat. No.: B14439295
CAS No.: 78269-38-2
M. Wt: 182.3 g/mol
InChI Key: XIZWKFJENMQBFI-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,5-benzodithiepine is a benzannulated heterocyclic compound featuring a seven-membered ring containing two sulfur atoms. This structure places it as a compelling analog of the well-documented 1,5-benzodiazepine and 1,5-benzothiazepine scaffold families, which are known for their significant pharmacological diversity and presence in active pharmaceutical ingredients . As a research chemical, its primary value lies in its potential as a versatile synthetic intermediate or pharmacophore for medicinal chemistry and drug discovery programs. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly by investigating how the replacement of more common heteroatoms with sulfur influences properties like molecular conformation, electronic distribution, and binding affinity to biological targets . Heterocyclic compounds containing sulfur and nitrogen atoms are recognized for their broad biological activities, making them privileged structures in the development of new therapeutic agents . This compound is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

78269-38-2

Molecular Formula

C9H10S2

Molecular Weight

182.3 g/mol

IUPAC Name

3,4-dihydro-2H-1,5-benzodithiepine

InChI

InChI=1S/C9H10S2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2

InChI Key

XIZWKFJENMQBFI-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=CC=CC=C2SC1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented method for synthesizing 3,4-dihydro-2H-1,5-benzodithiepine involves nucleophilic aromatic substitution (SNAr) between 1,2-dichlorobenzene or 1-chloro-2-nitrobenzene and 2,2-disubstituted 1,3-propanedithiols. The reaction proceeds via deprotonation of the dithiol by a strong base (e.g., potassium hydroxide or sodium hydride), generating a dithiolate anion that attacks the electrophilic aromatic substrate.

Key steps include:

  • Deprotonation : The 1,3-propanedithiol reacts with a base in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at 0–25°C.
  • Substitution : The dithiolate anion displaces chlorine or nitro groups from the aromatic ring, forming intermediate thioether linkages.
  • Cyclization : Intramolecular attack of the second thiolate group completes the seven-membered ring, yielding the dihydrobenzodithiepine.

Optimization and Variants

Nikishin et al. systematically explored substrate scope and reaction conditions (Table 1):

Table 1: Reaction Conditions and Yields for SNAr Synthesis

Aromatic Substrate 1,3-Dithiol Base Solvent Temperature (°C) Yield (%)
1,2-Dichlorobenzene 2,2-Dimethyl-1,3-propanedithiol KOH DMF 80 68
1-Chloro-2-nitrobenzene 2,2-Diphenyl-1,3-propanedithiol NaH DMSO 100 72
1,2-Dichlorobenzene 2-Methyl-2-propyl-1,3-propanedithiol NaOH DMF 90 65

Notably, electron-withdrawing groups (e.g., nitro) on the aromatic ring enhance reactivity by polarizing the carbon-halogen bond, facilitating nucleophilic attack. Steric hindrance from bulky dithiol substituents (e.g., diphenyl) marginally reduces yields but improves product stability.

Acid-Catalyzed Cyclization of Thioether Precursors

Patent-Based Methodology

A US patent (US5037825) discloses an alternative approach starting from 2,3,4,5-tetrahydro-α-methyl-1-benzoxepine-8-methanol. While the exact mechanism remains proprietary, the procedure involves:

  • Dissolution : The precursor is dissolved in dichloromethane or toluene.
  • Acid Treatment : Lewis acids (e.g., zinc chloride) or protic acids (e.g., sulfuric acid) catalyze cyclization via thiophilic attack, forming the benzodithiepine core.
  • Workup : Neutralization and purification by column chromatography yield the final product.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • SNAr Route : Advantages include readily available starting materials and modular substitution patterns. Yields range from 65–72%, making it suitable for laboratory-scale synthesis.
  • Acid-Catalyzed Cyclization : More suitable for industrial applications due to fewer steps, but dependence on specialized precursors may hinder broad adoption.

Functional Group Compatibility

Electron-deficient aryl halides (e.g., nitro-substituted) perform optimally in SNAr reactions, whereas electron-rich substrates require harsher conditions. Acid-catalyzed methods tolerate a wider range of substituents but risk side reactions such as sulfoxide formation.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,5-benzodithiepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzodithiepines, depending on the specific reagents and conditions used .

Scientific Research Applications

3,4-Dihydro-2H-1,5-benzodithiepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-1,5-benzodithiepine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Features

Heteroatom Composition
  • 3,4-Dihydro-2H-1,5-benzodithiepine : Contains two sulfur atoms in the seven-membered ring. Derivatives like 3a (3,3-dimethyl) and 3c (3,3-diethyl) exhibit enhanced lipophilicity due to alkyl substituents .
  • 3,4-Dihydro-2H-1,4-benzoxazine : Features one oxygen and one nitrogen atom in a six-membered ring. Synthesized from benzoxazoles via a two-step sequence .
  • 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[...] : Contains a benzodioxin core (two oxygen atoms) fused to a pyridine ring, with a molecular weight of 391.46 g/mol .
Substituent Effects
  • Electron-Withdrawing Groups : Nitro-substituted benzodithiepines (e.g., 3g, 3h) show reduced yields (44–54%) compared to methyl/ethyl derivatives (48–69%) due to steric and electronic challenges during synthesis .
  • Fluorinated Derivatives : The trifluoromethyl group in 3b increases molecular weight (278.36 g/mol) and alters NMR signals (e.g., δ 124.0 ppm for CF₃ in ¹³C NMR) .

Physical and Chemical Properties

Melting Points and Stability
Compound Substituents Melting Point (°C) Molecular Weight (g/mol)
3,3-Dimethyl-7-nitro-3,4-dihydro-2H-1,5-benzodithiepine (3g) Nitro, methyl 151–152.3 255.36
3,3-Diethyl-3,4-dihydro-2H-1,5-benzodithiepine (3c) Ethyl 43.5–44.5 238.41
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[...] Benzodioxin-pyridine Not reported 391.46
  • Nitro-substituted benzodithiepines (e.g., 3g) exhibit higher melting points due to stronger intermolecular interactions .
  • Ethyl-substituted derivatives (3c) are low-melting solids, indicating weaker crystal packing .
Spectroscopic Data
  • ¹H NMR Shifts : Methyl groups in 3a appear at δ 1.17 ppm, while nitro groups in 3g cause downfield shifts (δ 8.05–8.10 ppm) .
  • ¹³C NMR : The CF₃ group in 3b generates a distinct quartet at δ 124.0 ppm (J = 180 Hz) .

Q & A

What are the common synthetic routes for preparing 3,4-Dihydro-2H-1,5-benzodithiepine derivatives, and how do reaction conditions influence yield?

Answer: The primary method involves reacting dithiols (e.g., 1,2-ethanedithiol derivatives) with 1,2-dichlorobenzenes or 1-chloro-2-nitrobenzenes under reflux conditions. For example, 3,3-dimethyl derivatives are synthesized using dichlorobenzene and dithiols in yields of 44–69%, with petroleum ether as the eluent during purification . Key factors affecting yield include:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro or trifluoromethyl) on aromatic rings reduce reactivity, requiring extended reaction times.
  • Solvent choice : Polar aprotic solvents enhance nucleophilic substitution rates.
  • Temperature : Optimal yields are achieved at 80–100°C, avoiding side reactions like oxidation of thiol groups.

How can researchers optimize purification techniques for this compound compounds?

Answer: Column chromatography using silica gel with petroleum ether or toluene-petroleum mixtures (1:1) is standard. For nitro-substituted derivatives (e.g., 3g), a 1:1 toluene-petroleum eluent resolves byproducts, achieving >95% purity . Advanced strategies include:

  • Gradient elution : Adjusting solvent polarity to separate structurally similar analogs.
  • Recrystallization : Low-polarity solvents (e.g., hexane) yield crystalline products, as seen in 3,3-diethyl derivatives (m.p. 43.5–44.5°C) .

What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be approached?

Answer:

  • ¹H/¹³C NMR : Key signals include methyl/methylene protons (δ 1.17–1.42 ppm for CH₃ groups) and aromatic protons (δ 7.08–8.10 ppm). Splitting patterns (e.g., doublets for para-substituted aromatics) confirm substitution positions .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 278 for trifluoromethyl derivatives) validate molecular weight.
  • Elemental analysis : Matches calculated vs. observed C/H/S percentages to confirm purity (>95% in most cases) .

How should conflicting NMR data in substituted derivatives be resolved?

Answer: Contradictions often arise from dynamic conformational changes or overlapping signals. Strategies include:

  • Variable-temperature NMR : Detects restricted rotation in bulky substituents (e.g., trifluoromethyl groups).
  • 2D techniques (COSY, HSQC) : Resolve coupling patterns and assign carbon-proton correlations, as demonstrated for 3,3-dimethyl-7-nitro derivatives .

How do electron-withdrawing/donating substituents affect reactivity and stability?

Answer:

  • Electron-withdrawing groups (NO₂, CF₃) : Reduce aromatic ring reactivity, necessitating higher temperatures or catalysts. Nitro derivatives (e.g., 3g) show reduced thermal stability (m.p. 151–152°C) compared to methyl analogs .
  • Electron-donating groups (CH₃, C₂H₅) : Enhance nucleophilicity of dithiols, improving yields (e.g., 69% for diethyl derivatives) .

What strategies mitigate side reactions during nitro-substituted analog synthesis?

Answer:

  • Inert atmosphere : Prevents oxidation of thiol intermediates.
  • Catalytic additives : Copper catalysts (e.g., CuI) accelerate coupling reactions, reducing nitro group interference .

What protocols evaluate thermal stability and decomposition pathways?

Answer:

  • Thermogravimetric analysis (TGA) : Measures weight loss under controlled heating (e.g., 25–300°C).
  • Differential scanning calorimetry (DSC) : Identifies exothermic/endothermic events linked to decomposition.
  • Gas chromatography-mass spectrometry (GC-MS) : Analyzes volatile decomposition products .

How can computational tools predict electronic properties and reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess redox activity.
  • Molecular docking : Screens potential biological targets by simulating interactions with proteins (e.g., enzyme active sites) .

What challenges exist in scaling up synthesis, and how are they addressed?

Answer:

  • Solvent volume reduction : Switch from batch to flow reactors for safer handling of exothermic reactions.
  • Byproduct management : Implement inline IR spectroscopy for real-time reaction monitoring .

How does this compound compare to structurally similar heterocycles like 1,4-benzoxazines?

Answer:

  • Electronic properties : Sulfur atoms confer higher electron density, enhancing nucleophilic reactivity compared to oxygen analogs.
  • Biological potential : While 1,4-benzoxazines show immunostimulant and antithrombotic activities, benzodithiepines remain underexplored, warranting structure-activity relationship (SAR) studies .

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